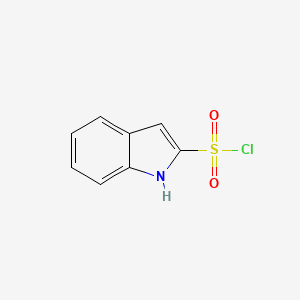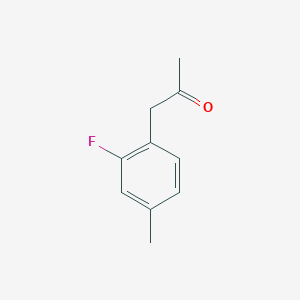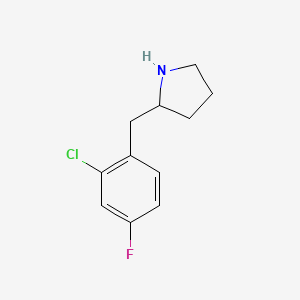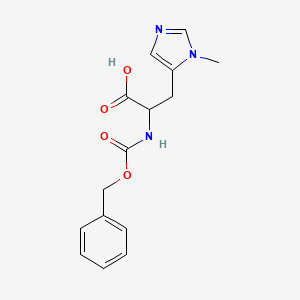
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the histidine side chain. This compound is often used in peptide synthesis and as a protecting group for amino acids during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine typically involves the protection of the amino group of histidine using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of histidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the Cbz-protected histidine. The methylation of the nitrogen atom in the imidazole ring is achieved using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free histidine can interact with its target molecules, facilitating biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Na-((Benzyloxy)carbonyl)-L-histidine: Similar structure but without the methyl group on the imidazole ring.
Na-((Benzyloxy)carbonyl)-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
Na-((Benzyloxy)carbonyl)-L-arginine: Contains a guanidino group instead of an imidazole ring.
Uniqueness
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and interaction with molecular targets. This modification can enhance its stability and specificity in biochemical applications .
Propriétés
Formule moléculaire |
C15H17N3O4 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
3-(3-methylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-18-10-16-8-12(18)7-13(14(19)20)17-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,17,21)(H,19,20) |
Clé InChI |
JAHGCTDNGAAWIE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


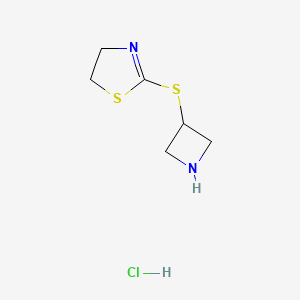
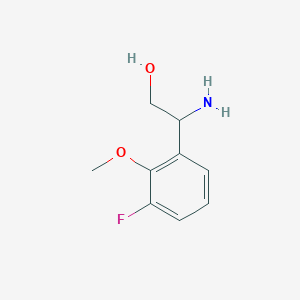

![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
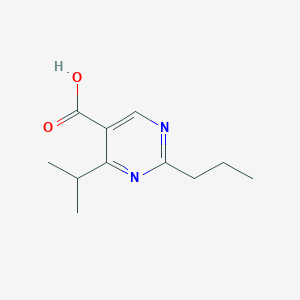
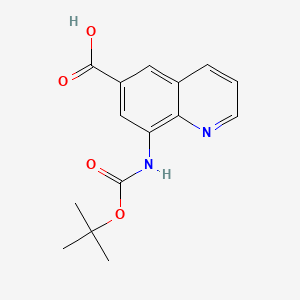
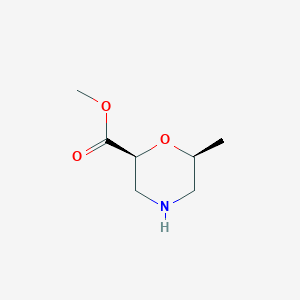
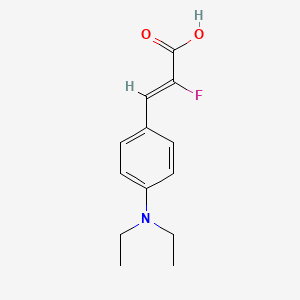
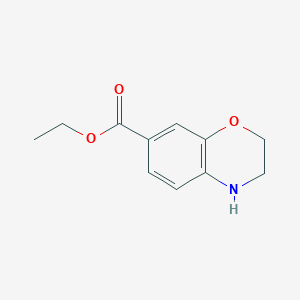
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
